N,N''-Bis(2-methylphenyl)triimidodicarbonic diamide
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Overview
Description
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is a chemical compound with the molecular formula C15H17N3. It is also known by other names such as guanidine, 1,3-di-o-tolyl- and di-o-tolylguanidine . This compound is characterized by its guanidine functional group, which is a common feature in many organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide typically involves the reaction of o-toluidine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the guanidine structure .
Industrial Production Methods
In industrial settings, the production of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide involves its interaction with specific molecular targets. The guanidine group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-o-tolylguanidine: Similar in structure but with different substituents.
Tetramethylazodicarboxamide: Another compound with a guanidine group but different functional groups.
Uniqueness
N,N’'-Bis(2-methylphenyl)triimidodicarbonic diamide is unique due to its specific substitution pattern on the guanidine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
56745-35-8 |
---|---|
Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
1-carbamimidoyl-1,2-bis(2-methylphenyl)guanidine |
InChI |
InChI=1S/C16H19N5/c1-11-7-3-5-9-13(11)20-16(19)21(15(17)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,17,18)(H2,19,20) |
InChI Key |
LKJOALXYZZWFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N(C2=CC=CC=C2C)C(=N)N |
Origin of Product |
United States |
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